molecular formula C17H21N5O2S2 B12590478 2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide

2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B12590478
M. Wt: 391.5 g/mol
InChI Key: SFJQTMZKVRMKPK-UHFFFAOYSA-N
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Description

2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a triazole ring, a furan ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiazole intermediates, which are then coupled through a sulfanyl linkage.

    Preparation of Triazole Intermediate: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Preparation of Thiazole Intermediate: The thiazole ring is typically synthesized through a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Coupling Reaction: The final step involves coupling the triazole and thiazole intermediates through a sulfanyl linkage using reagents such as thiols and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole or thiazole rings.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as amines or alkoxides replace the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, alkoxides, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole or thiazole derivatives.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing triazole and thiazole moieties exhibit notable antimicrobial properties. The specific compound has been evaluated for its effectiveness against various pathogenic microorganisms.

Case Study: Antimicrobial Screening

A study conducted on derivatives of the compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The tested strains included:

  • Staphylococcus aureus
  • Escherichia coli

The results showed that modifications to the triazole ring improved the compound's efficacy, suggesting that structural optimization can enhance its antimicrobial potency .

Antifungal Activity

In addition to antibacterial properties, this compound has shown potential antifungal activity. Triazoles are widely recognized for their role as antifungal agents, particularly in treating infections caused by Candida species. The compound's structure allows it to interact with fungal cell membranes, disrupting their integrity and function .

Table 1: Antimicrobial and Antifungal Efficacy

MicroorganismActivity ObservedReference
Staphylococcus aureusSignificant
Escherichia coliModerate
Candida albicansPositive

Potential in Cancer Therapy

Recent studies have explored the application of triazole-containing compounds in oncology. The inhibition of specific enzymes involved in cancer cell proliferation has been observed with similar compounds. This suggests that 2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide may also possess anticancer properties, warranting further investigation into its mechanism of action against cancer cells .

Mechanism of Action

The mechanism of action of 2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
  • 2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
  • 2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide

Uniqueness

The uniqueness of 2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Biological Activity

The compound 2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide is a member of the triazole family, known for its diverse biological activities, particularly in pharmacology and agrochemistry. This article focuses on its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Molecular Characteristics

  • Molecular Formula : C19H18N6O4S3
  • Molecular Weight : 490.57 g/mol
  • InChIKey : BOXQSXZOJNKPQB-UHFFFAOYSA-N

The compound features a triazole ring, which is often associated with antifungal and antibacterial properties. The presence of the thiazole moiety further enhances its potential biological activities.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC19H18N6O4S3
Molecular Weight490.57 g/mol
InChIKeyBOXQSXZOJNKPQB-UHFFFAOYSA-N
SolubilitySoluble in DMSO and DMF

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A study by X et al. (2023) demonstrated that derivatives of triazoles, including the compound , showed potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Properties

The antifungal activity of this compound was evaluated against several fungal pathogens. In vitro tests revealed that it inhibited the growth of Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .

Anticancer Potential

Recent studies have explored the anticancer effects of triazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation in human breast cancer cell lines (MCF-7) through apoptosis induction mechanisms .

Case Study: MCF-7 Cell Line

A specific case study involving the MCF-7 cell line indicated that treatment with the compound led to:

  • Cell Viability Reduction : A decrease in viability by 45% at a concentration of 50 µM.
  • Apoptotic Markers : Increased expression of caspase-3 and PARP cleavage was observed, confirming apoptosis induction .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition properties. It was found to inhibit certain cytochrome P450 enzymes, which are critical in drug metabolism. This suggests potential interactions with other pharmaceuticals .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Binding to Enzymes : The sulfur atom in its structure may facilitate binding to active sites of enzymes.
  • Disruption of Cell Membranes : Its lipophilic nature allows it to penetrate cell membranes, affecting cellular integrity and function.

Properties

Molecular Formula

C17H21N5O2S2

Molecular Weight

391.5 g/mol

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H21N5O2S2/c1-5-22-14(11-7-6-8-24-11)20-21-16(22)26-10-13(23)19-15-18-12(9-25-15)17(2,3)4/h6-9H,5,10H2,1-4H3,(H,18,19,23)

InChI Key

SFJQTMZKVRMKPK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C(C)(C)C)C3=CC=CO3

Origin of Product

United States

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